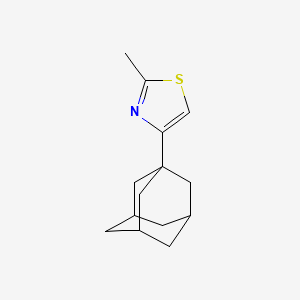

4-(1-Adamantyl)-2-methylthiazole

Description

Contextualizing Thiazole (B1198619) and Adamantane (B196018) Moieties in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. nih.govnih.govijarsct.co.in Its unique electronic properties and ability to participate in various chemical reactions make it a versatile building block in drug design. nih.gov Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govijarsct.co.in This has led to their incorporation into a number of clinically used drugs. nih.gov The thiazole nucleus is a key component of the antibiotic penicillin and is found in other important medications like the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin. nih.goveurekaselect.com

Complementing the properties of the thiazole ring is the adamantane moiety, a rigid, three-dimensional polycyclic hydrocarbon. researchgate.netnih.gov The adamantane cage is highly lipophilic, a characteristic that is often exploited in drug design to enhance a molecule's ability to cross cell membranes and to improve its metabolic stability. publish.csiro.auresearchgate.net The unique, bulky structure of adamantane can also facilitate precise positioning of functional groups to optimize interactions with biological targets. researchgate.netpublish.csiro.au The significance of the adamantane scaffold in pharmaceuticals is well-established, with several adamantane-containing drugs in clinical use, including the antiviral agents amantadine (B194251) and rimantadine, and memantine (B1676192) for the treatment of Alzheimer's disease. nih.gov

Academic Importance of 4-(1-Adamantyl)-2-methylthiazole as a Structural Entity

The academic importance of this compound, with the chemical formula C₁₄H₁₉NS, lies in its identity as a hybrid molecule that marries the therapeutic potential of the thiazole ring with the advantageous physicochemical properties of the adamantane cage. nih.gov While extensive research specifically on this compound is not widely documented in publicly available literature, its structural components suggest its significance as a scaffold for the development of new bioactive agents. The combination of a proven pharmacophore (thiazole) with a group known to enhance drug-like properties (adamantane) makes this and related compounds attractive targets for synthesis and biological evaluation. nih.govresearchgate.net

Research on closely related adamantane-thiazole derivatives has highlighted their potential in various therapeutic areas. Studies have shown that compounds incorporating both adamantane and thiazole moieties can exhibit significant antiviral, antibacterial, antifungal, and anticancer activities. nih.govresearchgate.net For instance, certain adamantane-thiazole derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines and to act as antimicrobial agents against a range of pathogens. nih.gov The specific substitution pattern of this compound, with the bulky adamantyl group at the 4-position and a methyl group at the 2-position of the thiazole ring, provides a unique three-dimensional structure that could be key to its interaction with specific biological targets.

Overview of Key Research Paradigms and Theoretical Frameworks Applied to the Compound

The investigation of this compound and its analogues generally follows established paradigms in medicinal chemistry research, encompassing synthesis, biological screening, and computational analysis.

Synthesis: The creation of adamantane-thiazole derivatives often involves multi-step chemical synthesis. A common approach is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. In the context of adamantyl-thiazoles, 1-adamantyl bromomethyl ketone can be used as a key starting material. nih.gov For instance, the synthesis of related compounds has been achieved by reacting 1-(adamantan-1-yl)thiourea with various bromo esters. mdpi.com Another synthetic route involves the reaction of potassium 2-(1-adamantyl)ethynethiolate with aromatic carboxylic acid chlorides. researchgate.net

Biological Screening: Once synthesized, these compounds are subjected to a battery of in vitro biological assays to determine their potential therapeutic effects. This typically includes screening for antimicrobial activity against various strains of bacteria and fungi, as well as evaluating their cytotoxic effects on different human cancer cell lines. nih.govmdpi.com For example, studies on similar compounds have assessed their ability to inhibit enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD1), which is implicated in metabolic diseases. mdpi.com

Theoretical Frameworks and Computational Chemistry: To gain a deeper understanding of the structure-activity relationships and the potential mechanism of action, researchers employ computational methods. Molecular docking is a key theoretical framework used to predict how a molecule like this compound might bind to the active site of a target protein. mdpi.comresearchgate.netnih.govnih.govsemanticscholar.org These docking studies can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the molecule within the protein's binding pocket. mdpi.com Furthermore, theoretical calculations can be used to determine the electronic properties of the molecule, which can influence its reactivity and biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NS/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMPQJTRWLIKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Engineering

Evolution of Synthetic Routes to 4-(1-Adamantyl)-2-methylthiazole

The synthesis of this compound has progressed from classical methods to more refined strategies, reflecting the broader advancements in organic synthesis.

Classical Approaches Utilizing Adamantane-Derived Intermediates

Early synthetic routes to adamantane-containing thiazoles often involved the preparation of key adamantane-derived building blocks. A notable example involves the reaction of 1-adamantyl methyl ketone with a halogenating agent to produce an α-haloketone. This intermediate can then undergo a condensation reaction with a suitable thioamide to form the desired thiazole (B1198619) ring.

A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized through the condensation of 1-(adamantan-1-yl)-3-arylthioureas with various aryl bromomethyl ketones. nih.gov Additionally, novel thiazolidin-4-ones with an adamantyl substituent at the 2-position have been synthesized, highlighting the versatility of adamantane (B196018) in heterocyclic chemistry. nih.gov

Modified Hantzsch and Related Cyclocondensation Strategies

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, remains a widely used and efficient method for constructing the thiazole nucleus. youtube.comyoutube.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com The process is known for its reliability and often high yields, making it an attractive choice for the synthesis of substituted thiazoles. youtube.com

In the context of this compound, a modified Hantzsch approach would involve the reaction of an α-halo-1-adamantyl ketone with thioacetamide (B46855). The aromaticity of the resulting thiazole product provides a strong thermodynamic driving force for the reaction. youtube.com

Modifications to the classical Hantzsch synthesis have been developed to improve yields and expand the substrate scope. These can include the use of different condensing agents, solvents, and reaction conditions. For instance, N-monosubstituted thioamides have been successfully cyclized with α-halocarbonyl compounds to produce thiazolium salts in excellent yields. tandfonline.com

Innovative Methodologies for Thiazole Annulation and Functionalization

The drive for more efficient and versatile synthetic methods has led to the development of innovative strategies for thiazole ring formation and subsequent modification.

Metal-Catalyzed and Transition Metal-Free Synthetic Protocols

Metal-catalyzed cross-coupling reactions have become powerful tools for functionalizing thiazole rings. numberanalytics.com Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings allow for the introduction of various substituents onto the thiazole core. numberanalytics.com For example, a copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides has been developed, offering a streamlined approach to functionalization. organic-chemistry.org

Furthermore, copper-catalyzed three-component reactions of amines, aldehydes, and elemental sulfur provide a one-pot method for the synthesis of 2,5-disubstituted thiazoles. thieme-connect.com In a different approach, a palladium(II) acetate-catalyzed reaction of vinyl azides and potassium thiocyanate (B1210189) enables the highly selective construction of 4-substituted 2-aminothiazoles. organic-chemistry.org Transition-metal-free methods are also gaining prominence. For instance, a visible-light-mediated alkylation and acylation of benzothiazoles has been achieved using a BF3·Et2O/Na2S2O8 system without the need for an external photocatalyst. rsc.orgbohrium.com

| Catalyst System | Reactants | Product Type | Reference |

| Palladium(II) acetate (B1210297) | Vinyl azides, Potassium thiocyanate | 4-substituted 2-aminothiazoles | organic-chemistry.org |

| Copper(I) iodide | Heterocycles, Aryl iodides | Arylated heterocycles | organic-chemistry.org |

| Copper(II) bromide | Amines, Aldehydes, Sulfur | 2,5-disubstituted thiazoles | thieme-connect.com |

| BF3·Et2O / Na2S2O8 | Benzothiazoles, Hantzsch esters | 2-functionalized benzothiazoles | rsc.orgbohrium.com |

Photochemical and Thermal Radical Alkylation of Heteroaromatic Systems

Photochemical methods offer a mild and often highly selective means of forming carbon-carbon bonds. Recent research has demonstrated that photochemical irradiation can be used to predictably alter the structure of thiazoles and isothiazoles. researchgate.netchemistryworld.com Upon photoexcitation, these heterocycles can undergo a series of rearrangements, allowing for the synthesis of complex derivatives from more readily available isomers. researchgate.net This approach is advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.net

Visible-light-promoted, photocatalyst-free alkylation of heteroaromatics has also emerged as a powerful synthetic tool. bohrium.com This methodology avoids the use of often expensive and toxic transition metal catalysts. charlotte.edu

Direct C-H Bond Functionalization and Amidation Techniques

Direct C-H bond functionalization has revolutionized the synthesis of complex organic molecules by providing a more atom-economical and efficient alternative to traditional cross-coupling reactions. acs.orgacs.org In the context of thiazoles, palladium-catalyzed regioselective C-H alkenylation has been used for the sequential construction of multifunctionalized thiazole derivatives. rsc.org This allows for the introduction of substituents at the C-2, C-4, and C-5 positions. rsc.org

Furthermore, conditions for the C-H arylation and heteroarylation of the thiazole moiety have been developed, enabling the synthesis of dimeric, trimeric, and polymeric materials. acs.orgacs.orgnih.gov These C-H functionalization strategies offer a direct and powerful way to modify the thiazole scaffold. acs.org

Transformations Initiated from 4-(1-Adamantyl)-1,2,3-thiadiazole (B2504640)

A key synthetic route to adamantyl-substituted thiazoles begins with the ring transformation of 4-(1-adamantyl)-1,2,3-thiadiazole. This method, while primarily documented for 2-aryl-substituted thiazoles, can be adapted for the synthesis of the 2-methyl analogue. The process is initiated by the treatment of 4-(1-adamantyl)-1,2,3-thiadiazole with a strong base, such as potassium tert-butoxide. researchgate.net This induces ring opening and nitrogen extrusion to generate potassium 2-(1-adamantyl)ethynethiolate, a key reactive intermediate. researchgate.net

The general pathway starting from the thiadiazole is outlined below:

| Step | Reactant(s) | Intermediate/Product | Description |

| 1 | 4-(1-Adamantyl)-1,2,3-thiadiazole, Potassium tert-butoxide | Potassium 2-(1-adamantyl)ethynethiolate | Base-induced ring opening of the thiadiazole. researchgate.net |

| 2 | Potassium 2-(1-adamantyl)ethynethiolate, Acid Chloride (e.g., Acetyl chloride) | S-[2-(1-Adamantyl)ethynyl] thioacetate | Acylation of the thiolate. |

| 3 | S-[2-(1-Adamantyl)ethynyl] thioacetate, Water/Acid | 1-(Adamantan-1-yl)-3-mercaptoacetone (or equivalent α-haloketone) | Hydrolysis to form a key α-mercapto or α-haloketone intermediate. |

| 4 | 1-(Adamantan-1-yl)-3-chloroacetone, Thioacetamide | This compound | Hantzsch thiazole synthesis: cyclocondensation to form the final product. synarchive.comijper.org |

This pathway leverages the reactivity of the thiadiazole ring to construct a versatile intermediate for the subsequent cyclization, demonstrating an advanced application of reaction engineering.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. This includes analyzing the reaction steps, kinetics, and stereochemical and regiochemical outcomes.

Reaction Mechanism Studies and Kinetic Analysis

While specific kinetic studies for the synthesis of this compound are not extensively documented, the mechanism can be confidently inferred from the well-established Hantzsch thiazole synthesis. synarchive.comijper.orgyoutube.com This reaction is known to proceed in a stepwise manner.

The generally accepted mechanism involves three key steps:

Nucleophilic Attack: The sulfur atom of the thioamide (thioacetamide) acts as a nucleophile and attacks the α-carbon of the α-haloketone (1-(adamantan-1-yl)-3-chloroacetone), displacing the halide ion. This forms a thioether intermediate. youtube.com

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone functionality. This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline. ijper.org

Dehydration: The hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to eliminate a molecule of water, forming the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product is a significant driving force for this final step. youtube.com

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control: The synthesis of this compound does not involve the formation of any new chiral centers. The starting materials and the final product are achiral. The adamantyl cage is a symmetrical, achiral moiety. Therefore, stereochemical control is not a relevant consideration in this specific synthesis. Studies on Hantzsch syntheses using chiral α-haloketones have shown that the stereochemistry can be influenced by reaction conditions, which can lead to epimerization through tautomerization of the thiazoline (B8809763) intermediate. acs.orgacs.orgnih.gov However, this does not apply to the synthesis of the title compound.

Regioselectivity: The Hantzsch synthesis of 2,4-disubstituted thiazoles from an α-haloketone and a primary thioamide is highly regioselective. The reaction between 1-(adamantan-1-yl)-3-chloroacetone and thioacetamide is expected to yield exclusively this compound, with no formation of the isomeric 2-adamantyl-4-methylthiazole.

This high degree of regioselectivity is dictated by the inherent reactivity of the starting materials in the established mechanism:

The sulfur atom of thioacetamide is the most nucleophilic center and will preferentially attack the electrophilic carbon bearing the halogen (the -CH2Cl group).

The nitrogen atom of the thioamide subsequently attacks the more electrophilic carbonyl carbon.

This fixed sequence of bond formation ensures a single constitutional isomer is produced. Alternative reaction conditions, such as using N-substituted thioureas under strongly acidic conditions, have been shown to alter the regioselectivity in some Hantzsch-type reactions, leading to mixtures of isomers. rsc.orgrsc.org However, for the direct synthesis of this compound, the standard conditions provide a predictable and regiochemically controlled outcome.

The table below illustrates the basis for the observed regioselectivity in the proposed synthesis.

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Site of Initial Attack | Intermediate Bond | Final Product |

| 1-(Adamantan-1-yl)-3-chloroacetone | Thioacetamide | Sulfur of thioacetamide attacks the chloromethyl carbon of the ketone. | C-S bond formation | This compound |

Advanced Spectroscopic and Crystallographic Structural Characterization

Comprehensive Spectroscopic Techniques for Molecular Architecture

Spectroscopic methods are instrumental in mapping the molecular framework of 4-(1-Adamantyl)-2-methylthiazole, offering insights into its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the adamantyl cage, the methyl group, and the thiazole (B1198619) ring. The adamantyl group typically exhibits broad multiplets in the upfield region. The three sets of protons on the adamantyl cage (CH₂, CH) would likely appear at approximately 1.7-2.1 ppm. The methyl protons attached to the thiazole ring are anticipated to resonate as a singlet at around 2.7 ppm. The lone proton on the thiazole ring (at C5) would appear as a singlet further downfield, likely in the range of 6.8-7.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The adamantyl cage is characterized by four distinct carbon signals. The quaternary carbon of the adamantyl group attached to the thiazole ring would have a chemical shift in the range of 30-40 ppm. The CH carbons would appear around 28 ppm, and the CH₂ carbons would be found at approximately 38 ppm and 42 ppm. chemicalbook.com For the thiazole moiety, the C2 carbon, being adjacent to the nitrogen and sulfur atoms and bonded to the methyl group, would be significantly downfield. The C4 carbon, bonded to the adamantyl group, and the C5 carbon would also have characteristic chemical shifts. The methyl carbon is expected to appear in the upfield region, typically around 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantyl-CH | 1.9 - 2.1 | ~28 |

| Adamantyl-CH₂ | 1.7 - 1.9 | ~38, ~42 |

| Adamantyl-C (quaternary) | - | ~35 |

| Thiazole-CH (C5) | 6.8 - 7.2 | ~115 |

| Thiazole-C (C2) | - | ~165 |

| Thiazole-C (C4) | - | ~155 |

| Methyl-CH₃ | ~2.7 | ~19 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between the protons within the adamantyl cage. An HSQC spectrum would link the proton signals directly to their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of protons, helping to define the molecule's conformation.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. researchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to display characteristic absorption bands. The C-H stretching vibrations of the adamantyl group would appear in the 2850-3000 cm⁻¹ region. The C-H stretching of the methyl group would also be in this region. The C=N stretching vibration of the thiazole ring is anticipated to be observed around 1600-1650 cm⁻¹. The C=C stretching of the thiazole ring would likely appear in the 1500-1550 cm⁻¹ range. The region below 1500 cm⁻¹ would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which constitute the fingerprint region for this molecule. For a related compound, 2-amino-4-methylthiazole, characteristic bands are observed that can be correlated. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the adamantyl cage are often strong in the Raman spectrum. chemicalbook.com The C-S stretching vibration of the thiazole ring, which can sometimes be weak in the FTIR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 600-800 cm⁻¹ range.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Adamantyl C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Thiazole C=N Stretch | 1600 - 1650 | 1600 - 1650 |

| Thiazole C=C Stretch | 1500 - 1550 | 1500 - 1550 |

| Thiazole C-S Stretch | 600 - 800 | 600 - 800 |

| Fingerprint Region | < 1500 | < 1500 |

Note: These are predicted values based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, with a molecular formula of C₁₄H₁₉NS, the calculated exact mass is 233.12382078 Da. nih.gov

Fragmentation Analysis: In addition to the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation. A common fragmentation pathway for adamantyl-containing compounds is the loss of the adamantyl cation (C₁₀H₁₅⁺, m/z = 135). The remaining 2-methylthiazole (B1294427) fragment would also be observed. Other potential fragmentations could involve the thiazole ring, although it is a relatively stable aromatic system.

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. However, based on the known structures of adamantane (B196018) and thiazole derivatives, the expected geometric parameters can be predicted. semanticscholar.org

The C-C bond lengths within the adamantyl cage would be typical for sp³-hybridized carbons, around 1.54 Å. The C-S and C-N bond lengths in the thiazole ring would reflect their partial double bond character. The bond angles within the adamantyl cage would be close to the ideal tetrahedral angle of 109.5°, with some expected deviation due to ring strain. The internal angles of the five-membered thiazole ring would be approximately 108-115° for the C-S-C, S-C-C, and C-C-N angles, and around 90° for the C-N=C angle.

In the absence of a crystal structure for this compound, the analysis of crystal packing remains speculative. However, it is likely that the bulky adamantyl groups would play a significant role in the packing arrangement, potentially leading to the formation of channels or voids within the crystal lattice. Intermolecular interactions would likely be dominated by van der Waals forces, with the possibility of weak C-H···N or C-H···S hydrogen bonds influencing the packing motif.

Investigation of Intermolecular Interactions in the Solid State

The solid-state packing of organic molecules is governed by a subtle interplay of various non-covalent interactions. For adamantyl-containing compounds, the bulky nature of the adamantane cage plays a significant role in the crystal packing. mdpi.com In related adamantyl-substituted triazole and oxadiazole systems, X-ray crystallography and Hirshfeld surface analysis have been instrumental in elucidating the intricate network of intermolecular forces. nih.govnih.govresearchgate.net

It is anticipated that the crystal structure of this compound would be stabilized by a combination of weak non-covalent interactions. These likely include:

C-H···N and C-H···S Interactions: The hydrogen atoms of the adamantyl cage and the methyl group can act as weak hydrogen bond donors, forming interactions with the nitrogen and sulfur heteroatoms of the thiazole ring. Studies on similar adamantane-linked triazole bases have highlighted the importance of C-H···N and C-H···S interactions in their crystal packing. nih.govresearchgate.net

π-Interactions: While the thiazole ring is a five-membered heterocycle, it can participate in weak π-interactions. In some adamantyl-substituted systems, C-H···π interactions have been observed. nih.gov The presence of the methyl group on the thiazole ring may influence the geometry of any such potential interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystalline materials. nih.govresearchgate.netbohrium.com For related adamantyl derivatives, this analysis has revealed the prevalence of H···H, C···H, and heteroatom···H contacts, confirming the dominance of van der Waals forces and weak hydrogen bonds in the crystal packing. researchgate.netmdpi.com It is reasonable to extrapolate that a similar analysis for this compound would reveal a comparable pattern of intermolecular contacts, dictated by the steric demands of the adamantyl group and the electronic nature of the methylthiazole moiety.

| Interaction Type | Potential Role in Solid State Packing |

| C-H···N/S Hydrogen Bonds | Directional interactions contributing to the specific arrangement of molecules. |

| van der Waals Forces | Dominant non-directional forces driven by the large adamantyl group, influencing packing density. |

| C-H···π Interactions | Weaker, directional interactions that may contribute to the overall crystal cohesion. |

| π···π Stacking | Less likely to be a dominant interaction due to the steric hindrance of the adamantyl group. |

Advanced Spectroscopic Probes for Electronic Structure

Spectroscopic techniques provide invaluable information about the electronic properties of molecules, including the nature of their frontier molecular orbitals and the energies of electronic transitions.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For organic molecules containing heteroatoms and π-systems, such as this compound, the most common electronic transitions are n→π* and π→π*.

The thiazole ring contains both π-electrons in the aromatic system and non-bonding (n) electrons on the nitrogen and sulfur atoms. The adamantyl group, being a saturated hydrocarbon, does not possess π-electrons and its electronic transitions occur at much higher energies in the far-UV region. Therefore, the UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions of the 2-methylthiazole chromophore.

Based on studies of other thiazole derivatives, the following transitions can be anticipated: mdpi.com

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the thiazole ring. They are typically characterized by high molar absorptivity (ε) values and are expected to appear at shorter wavelengths.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen or sulfur atom to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have significantly lower molar absorptivity compared to π→π* transitions.

| Transition Type | Origin | Expected Characteristics |

| π → π | Excitation from π bonding orbitals of the thiazole ring to π antibonding orbitals. | High molar absorptivity, shorter wavelength. |

| n → π | Excitation of non-bonding electrons from N or S to π antibonding orbitals. | Low molar absorptivity, longer wavelength. |

Computational Chemistry and Theoretical Investigations

Non-Covalent Interaction (NCI) Analysis

Characterization of Hydrogen Bonding and van der Waals Interactions

The structure of 4-(1-Adamantyl)-2-methylthiazole is dominated by the large, nonpolar adamantyl group, which dictates that van der Waals forces are the primary contributors to intermolecular interactions. The bulky, cage-like adamantane (B196018) moiety creates a significant surface area for dispersion forces, which are crucial for crystal packing and interactions in nonpolar environments.

While the molecule itself lacks strong hydrogen bond donors, the nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (e.g., water or alcohol solvents), weak C-H···N or O-H···N hydrogen bonds could be formed. Theoretical studies on related adamantane derivatives have shown that even weak hydrogen bonds, such as C-H···O, can play a role in the formation of supramolecular structures. nih.gov The interaction energies are primarily driven by dispersion forces, with electrostatic contributions from hydrogen bonding playing a secondary, but potentially directing, role in molecular assembly. nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles calculations allow for the accurate prediction of various spectroscopic properties, which is invaluable for structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. nih.gov Computational methods, particularly those employing Density Functional Theory (DFT) like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. pnnl.gov More recently, machine learning (ML) and deep neural networks (GNNs) have emerged as even faster and more precise tools, capable of achieving mean absolute errors (MAEs) below 0.10 ppm for ¹H shifts when trained on large experimental datasets. nih.govnrel.gov

For this compound, a computational approach would involve:

Generating a 3D molecular geometry, often optimized using a DFT functional like B3LYP. github.io

Calculating the NMR isotropic shielding constants for each nucleus.

Converting these shielding values to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The predicted shifts help in assigning the signals in an experimental spectrum, especially for the complex proton environments within the adamantyl cage.

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) - DFT/GIAO | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Thiazole-H | 7.15 | 7.10 |

| Methyl-H (on thiazole) | 2.68 | 2.71 |

| Adamantyl-H (bridgehead) | 2.10 | 2.12 |

| Adamantyl-H (CH₂) | 1.85 | 1.88 |

Note: The data in this table is illustrative and represents typical results from a computational study.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at simulating these spectra by computing the harmonic vibrational frequencies. nih.gov Comparing the calculated spectrum with the experimental one aids in the correct assignment of vibrational bands to specific molecular motions, such as C-H stretches, C=N stretches of the thiazole ring, and skeletal vibrations of the adamantyl group. mdpi.com

For improved accuracy, especially in the solid state, computational models may need to account for intermolecular interactions by simulating a multi-molecular fragment rather than an isolated single molecule. mdpi.com This approach better captures the effects of hydrogen bonding and crystal packing on the vibrational frequencies. mdpi.com

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). growingscience.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov

A TD-DFT study on this compound would yield information on the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). kbhgroup.in These calculations often involve analyzing the molecular orbitals that contribute to the transition, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com Such studies on related thiazole derivatives show good agreement between theoretical spectra computed with TD-DFT and experimental results. researchgate.netkbhgroup.in

Theoretical Insights into Molecular Interactions and Structure-Activity Relationships (SAR)

Computational methods are pivotal in modern drug discovery for predicting how a molecule might interact with a biological target and for guiding the design of more effective analogues.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method places the ligand (this compound) into the binding site of a receptor and calculates a score based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govupm.edu.my

The bulky and lipophilic adamantyl group is known to fit well into hydrophobic pockets in many enzymes and receptors. Docking simulations can identify key amino acid residues that form interactions with the ligand. For example, the thiazole nitrogen could act as a hydrogen bond acceptor with residues like Serine or Tyrosine, while the adamantyl cage would likely engage in extensive hydrophobic contacts. nih.gov

These simulations provide crucial insights for structure-activity relationships (SAR). By computationally modifying the structure of this compound (e.g., changing the methyl group or substituting the adamantyl cage) and re-running the docking simulation, researchers can predict how these changes might affect binding affinity. This process helps in prioritizing which new analogues to synthesize for testing. Studies on related MTEP analogues have successfully used this strategy to identify compounds with significantly improved potency as receptor antagonists. ebi.ac.uk

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Predicted Value/Interacting Residues |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Thiazole-N with TYR-183 |

| Hydrophobic Interactions | Adamantyl group with LEU-120, PHE-250, VAL-115 |

| van der Waals Contacts | Methyl group with ALA-121 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. The structural features of this compound, namely the bulky, lipophilic adamantane cage and the heterocyclic thiazole ring, suggest that QSAR models for this compound would likely involve a combination of steric, hydrophobic, and electronic descriptors.

Research on related thiazole derivatives has employed various QSAR modeling paradigms to elucidate the structural requirements for their biological activities. These studies provide a framework for how a QSAR model for this compound and its analogs could be developed.

2D-QSAR Approaches:

Another study on thiazole derivatives utilized a machine learning approach with an open-source data analysis script in Python to build 2D-QSAR models. laccei.org This study employed a set of 59 thiazole derivatives and used linear regression to establish a model with a good correlation coefficient. laccei.org The descriptors in their model encompassed a range of properties, highlighting the importance of various structural features in determining the biological activity. laccei.org

Furthermore, QSAR studies on other thiazole derivatives have successfully used a combination of principal component analysis, multiple linear regression, partial least squares (PLS) analysis, and artificial neural networks (ANN) to develop predictive models. researchgate.netimist.ma These studies identified descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) as being significant. researchgate.netimist.ma

3D-QSAR Approaches:

Three-dimensional QSAR (3D-QSAR) models consider the 3D conformation of the molecules and often involve aligning the compounds in a series. These models can provide insights into the steric and electrostatic interactions between the molecules and their biological target. For thiazole derivatives, 3D-QSAR models have been developed using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). researchgate.net Such models have indicated that electrostatic effects can be a dominant factor in determining the binding affinities of these compounds. researchgate.net

The table below summarizes the statistical parameters from various QSAR studies on thiazole derivatives, which are relevant for understanding the potential modeling paradigms for this compound.

| QSAR Model Type | Statistical Method | R² | q² (Cross-validated R²) | pred_r² (External validation) | Key Descriptor Types | Reference |

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.9521 | 0.8619 | Not Reported | Topological | researchgate.net |

| 3D-QSAR | k-Nearest Neighbor (kNN-MFA) | Not Reported | 0.8283 | 0.4868 | Steric, Electrostatic | researchgate.net |

| 2D-QSAR | Linear Regression (Python Script) | 0.626 | Not Reported | 0.621 | Not Specified | laccei.org |

| 2D-QSAR | Multiple Linear Regression (MLR) | 0.76 | 0.63 | 0.78 | Physicochemical, Electronic | researchgate.netimist.ma |

| 2D-QSAR | Artificial Neural Network (ANN) | 0.98 | 0.99 | 0.98 | Physicochemical, Electronic | researchgate.netimist.ma |

QSAR on Adamantane Derivatives:

While not focused on QSAR in the traditional sense of building predictive models, structure-activity relationship (SAR) studies on adamantane derivatives have highlighted the importance of the adamantane cage's hydrophobicity and steric bulk. researchgate.net These studies often correlate biological activity with calculated properties like logP and molecular volume, which are fundamental descriptors in QSAR modeling. researchgate.net The rigid nature of the adamantane scaffold makes it an excellent anchor for orienting pharmacophoric groups, a feature that is well-suited for 3D-QSAR analysis. nih.gov

Advanced Chemical Applications and Potential for Materials Science

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme, often displaying a range of biological activities. The adamantyl-thiazole motif can be considered such a scaffold due to the distinct properties each component imparts. The adamantane (B196018) group offers a rigid, three-dimensional structure with high lipophilicity, which can enhance binding to biological targets and improve pharmacokinetic properties. researchgate.net The thiazole (B1198619) ring, an important heterocycle in its own right, is a key component in numerous biologically active compounds and provides sites for further chemical modification. nih.gov

Precursor in the Development of Diverse Heterocyclic Derivatives

The 4-(1-adamantyl)-2-methylthiazole core serves as a versatile starting point for the synthesis of a wide array of more complex heterocyclic derivatives. One notable example is the synthesis of 4-(1-adamantyl)-2-aryl-1,3-thiazoles. researchgate.net This transformation can be achieved by first converting 1-acetyladamantane to 4-(1-adamantyl)-1,2,3-thiadiazole (B2504640). researchgate.net Treatment of this intermediate with potassium tert-butoxide generates a potassium 2-(1-adamantyl)ethynethiolate, which can then react with various aromatic carboxylic acid chlorides. researchgate.net Subsequent hydrolysis and reaction with ammonium (B1175870) acetate (B1210297) yield the desired 4-(1-adamantyl)-2-aryl-1,3-thiazoles. researchgate.net

This synthetic route highlights the reactivity of the adamantyl-thiazole backbone and its potential for diversification. The introduction of different aryl groups at the 2-position of the thiazole ring allows for the fine-tuning of the electronic and steric properties of the final molecule, which is a crucial aspect in the development of new compounds with specific functions.

Furthermore, the thiazole ring itself is a hub for chemical transformations. For instance, the synthesis of various thiazole derivatives often involves the reaction of α-haloketones with thioamides or thioureas. nih.govnih.gov While not starting directly from this compound, these methods underscore the general synthetic accessibility of the thiazole core, which can be adapted to create a library of adamantyl-thiazole derivatives with diverse functionalities. The synthesis of novel thiazole-containing polyamides and thiazole-Schiff base derivatives further illustrates the broad scope of chemical space that can be explored starting from a thiazole building block. nih.govrsc.org

| Starting Material | Reaction Type | Resulting Derivative Class | Key Features | Reference |

|---|---|---|---|---|

| 4-(1-Adamantyl)-1,2,3-thiadiazole | Ring transformation | 4-(1-Adamantyl)-2-aryl-1,3-thiazoles | Introduction of diverse aryl groups at the 2-position. | researchgate.net |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Condensation | Adamantane-containing thiazole compounds | Exploration of antibacterial and antifungal activities. | researchgate.net |

| Thiazole-containing cross-linked polyamides | Peptide coupling | DNA gyrase inhibitors | Enhanced sequence recognition and inhibition. | nih.gov |

Integration into Complex Polycyclic Frameworks

The adamantyl-thiazole unit can be envisioned as a key component in the construction of more elaborate polycyclic and spirocyclic systems. While direct examples starting from this compound are not extensively documented, the reactivity of related adamantane and thiazole derivatives in cycloaddition reactions suggests a strong potential for such applications.

For instance, adamantanethione, an adamantane derivative containing a thiocarbonyl group, readily participates in [4+2] cycloaddition reactions with α,β-unsaturated carbonyl compounds. rsc.org It also undergoes 1,3-dipolar cycloadditions with various dipoles like nitrile oxides and diazoalkanes to form spiro-heterocyclic systems. rsc.org These reactions demonstrate the ability of the adamantane moiety to act as a structural anchor in the formation of complex, three-dimensional architectures.

Similarly, thiazole-derived 1,3-dipoles have been shown to undergo [3+2] cycloaddition reactions with electron-deficient alkenes and alkynes, providing an efficient route to multifunctional dihydroselenophenes and selenopheno[2,3-b]pyrazines. nih.gov The propensity of both the adamantane and thiazole components to participate in cycloaddition reactions opens up avenues for the synthesis of novel polycyclic frameworks incorporating the this compound scaffold. Such reactions could lead to the creation of unique molecular shapes with potential applications in medicinal chemistry and materials science.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The adamantane group, with its well-defined shape and ability to form host-guest complexes, is a popular building block in this area. When coupled with the thiazole ring, which can participate in various non-covalent interactions, the resulting this compound becomes a promising candidate for the design of self-assembling systems.

Non-Covalent Interactions Driving Assembly in Solution and Solid State

In a detailed analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, it was found that N–H···N hydrogen bonds were the most significant interactions, while H–H bonding also played a crucial role in stabilizing the crystal structures. researchgate.net The study employed Hirshfeld surface analysis and 2D-fingerprint plots to quantify the relative contributions of these different non-covalent forces. researchgate.net Similar investigations on other adamantane derivatives have highlighted the importance of C–H···N, C–H···π, and even halogen and chalcogen bonding in directing the self-assembly process. acs.org These findings suggest that the interplay of various weak interactions involving the adamantyl group and the thiazole ring in this compound would lead to predictable and designable supramolecular architectures.

Design of Functional Molecular Architectures

The ability to control the self-assembly of molecules is a cornerstone of materials science, as it allows for the bottom-up construction of functional materials. The adamantyl-thiazole scaffold has been utilized in the design of molecules with specific biological functions, and the principles learned from these studies can be extended to the creation of novel materials. johnshopkins.edunih.gov

For example, the design and synthesis of adamantane scaffold-containing 1,3,4-thiadiazole (B1197879) derivatives have been explored for their anti-proliferative activity. johnshopkins.edunih.gov By modifying the substituents on the thiazole or thiadiazole ring, researchers can tune the biological activity of the resulting compounds. This molecular design approach, which leverages the properties of the adamantane and thiazole moieties, can be repurposed for materials science applications. For instance, by introducing photo- or electro-active groups onto the thiazole ring, it may be possible to create self-assembling systems with interesting optical or electronic properties. The design of thiazole-based derivatives as anticholinesterase agents and FabH inhibitors further showcases the versatility of this heterocyclic core in creating functional molecules. nih.govnih.gov

Theoretical Exploration of Optoelectronic and Advanced Material Properties

Computational chemistry provides a powerful tool to predict and understand the properties of molecules before their synthesis. Density Functional Theory (DFT) is a particularly useful method for investigating the electronic structure and potential optoelectronic properties of organic compounds. While specific theoretical studies on this compound are not abundant, research on related thiazole and adamantane derivatives offers valuable insights into its potential.

Theoretical investigations of various thiazole derivatives have been conducted to understand their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net These studies often involve calculating parameters such as the HOMO-LUMO energy gap, polarizability, and hyperpolarizability. For instance, a DFT study on 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one revealed its potential as a good candidate for optoelectronic device applications based on its calculated optical gap energy. ufms.br

Similarly, DFT calculations have been employed to study the effect of substituents on the optoelectronic properties of carbazole-based materials for organic photovoltaics. researchgate.net These studies demonstrate that by carefully choosing the functional groups attached to a core scaffold, it is possible to tune the electronic properties of the material. In the context of this compound, theoretical studies could explore how modifications to the methyl group or the adamantyl cage affect its HOMO-LUMO gap, charge transport properties, and potential for use in organic light-emitting diodes (OLEDs) or other electronic devices. The combination of the insulating adamantane cage and the potentially conductive thiazole ring could lead to interesting charge transfer characteristics.

| Parameter | Description | Relevance to Materials Science |

|---|---|---|

| HOMO-LUMO Energy Gap (Eg) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Determines the electronic excitability and the wavelength of light absorption. A smaller gap is often desirable for organic solar cells. |

| Polarizability (α) | A measure of how easily the electron cloud of a molecule can be distorted by an external electric field. | Related to the refractive index and dielectric constant of a material. |

| First Hyperpolarizability (β) | A measure of the nonlinear response of a molecule to an electric field. | Indicates the potential for a material to be used in second-harmonic generation and other nonlinear optical applications. |

| Natural Bond Orbital (NBO) Analysis | A method to study intramolecular and intermolecular bonding and interaction among bonds. | Provides insights into charge transfer and delocalization within the molecule, which are crucial for understanding conductivity. |

Non-linear Optical (NLO) Response Calculations

The non-linear optical (NLO) response of a molecule describes its interaction with a strong electromagnetic field, such as that from a laser, leading to a variety of phenomena including frequency generation and intensity-dependent refractive index changes. Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. These calculations typically focus on determining the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

For a molecule to exhibit a significant NLO response, it often possesses a combination of electron-donating and electron-accepting groups linked by a π-conjugated system. In the case of this compound, the thiazole ring can act as a π-conjugated bridge. The bulky adamantyl group, while primarily a saturated hydrocarbon, can influence the electronic properties and molecular packing of the compound in the solid state, which in turn affects the bulk NLO properties.

Although specific calculated values for the hyperpolarizability of this compound are not found in current scientific literature, studies on similar thiazole derivatives provide a basis for what might be expected. For instance, DFT studies on other thiazole derivatives have shown that the introduction of various substituents can tune their NLO properties. nih.govmdpi.com Computational models can predict these properties, guiding the synthesis of new materials with optimized NLO characteristics.

A hypothetical data table for the calculated NLO properties of this compound, based on typical computational studies of similar organic molecules, might look like the following:

| Calculated Property | Hypothetical Value (a.u.) |

| Dipole Moment (μ) | Value |

| Average Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

| Second Hyperpolarizability (γ) | Value |

Note: The values in this table are placeholders and would need to be determined through specific DFT calculations for this compound.

Potential for Electronic and Photonic Device Applications

The unique combination of a heterocyclic thiazole ring and a bulky, rigid adamantane cage in this compound suggests potential for its use in electronic and photonic devices. The adamantyl group can enhance the material's thermal and chemical stability, which are crucial properties for device longevity and performance.

Thiazole-containing organic compounds are known for their applications in:

Organic Light-Emitting Diodes (OLEDs): The thiazole moiety can be part of the emissive layer or charge-transporting layers in OLEDs. The specific electronic properties would determine its suitability as an emitter, electron-transporting, or hole-transporting material.

Organic Field-Effect Transistors (OFETs): The molecular structure and solid-state packing of adamantyl-thiazole derivatives could lead to favorable charge transport characteristics for use as the active semiconductor layer in OFETs.

Optical Switching and Data Storage: Materials with a significant NLO response are candidates for all-optical switching and high-density optical data storage, where light is used to control light.

The adamantyl group can also serve to control the intermolecular interactions, potentially leading to well-ordered crystalline structures that are beneficial for charge transport and other electronic properties. Further experimental and computational research is necessary to fully elucidate the potential of this compound in these advanced applications.

Perspectives and Future Research Trajectories

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. biomedpharmajournal.org These powerful computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the design-make-test-analyze cycle. oxfordglobal.com For 4-(1-Adamantyl)-2-methylthiazole and its analogs, AI and ML can be leveraged in several key areas:

Predictive Modeling for Biological Activity: By training ML models on existing data for adamantane-containing compounds and thiazole (B1198619) derivatives with known biological activities, researchers can predict the potential therapeutic applications of this compound. researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org This can help prioritize which biological targets to investigate, saving time and resources. For instance, models could be developed to predict its potential as an anti-inflammatory, antimicrobial, or antiviral agent. nih.govnih.govresearchgate.net

De Novo Design of Novel Analogs: Generative AI models can design novel molecules from scratch that are optimized for specific properties. oxfordglobal.com Starting with the this compound scaffold, these models could generate new derivatives with predicted enhanced efficacy, reduced toxicity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. biomedpharmajournal.org

Optimization of Physicochemical Properties: ML algorithms can predict key physicochemical parameters such as solubility, lipophilicity (LogP), and metabolic stability. This information is crucial for designing derivatives of this compound with better drug-like properties.

Table 1: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Activity Screening | Use of classification and regression models to forecast biological activities against various targets. researchgate.net | Prioritization of experimental testing and discovery of new therapeutic areas. |

| Generative Molecular Design | Creation of novel adamantyl-thiazole derivatives with optimized properties using generative adversarial networks (GANs) or variational autoencoders (VAEs). oxfordglobal.com | Accelerated discovery of lead compounds with improved efficacy and safety profiles. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. biomedpharmajournal.org | Early identification and mitigation of potential liabilities in drug development. |

| Synthesis Route Prediction | AI-driven retrosynthesis tools to identify efficient and novel synthetic pathways. | Optimization of chemical synthesis, reducing cost and time. |

Development of Sustainable and Green Synthetic Methodologies

Traditional chemical synthesis often involves the use of hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. researchgate.net The principles of green chemistry aim to address these issues by promoting the development of more environmentally benign and sustainable synthetic methods. nih.gov For the synthesis of this compound and its derivatives, several green chemistry approaches can be explored:

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. bepls.com This technique could be applied to the key steps in the synthesis of adamantyl-thiazoles.

Ultrasound-Mediated Reactions: Sonochemistry, the use of ultrasound to promote chemical reactions, can also lead to faster reaction times and higher yields under milder conditions. bepls.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids is a cornerstone of green chemistry. researchgate.net Research could focus on developing synthetic routes for this compound in these greener media.

Catalytic Methods: The use of catalysts, particularly recyclable and non-toxic ones, can significantly improve the efficiency and sustainability of chemical processes. nih.gov Exploring catalytic C-H activation or cross-coupling reactions could provide more direct and atom-economical routes to adamantyl-thiazole derivatives.

Table 2: Green Chemistry Approaches for Thiazole Synthesis

| Green Chemistry Technique | Advantages | Reference |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer byproducts. | bepls.com |

| Ultrasonic-Mediated Synthesis | Milder reaction conditions, enhanced reaction rates. | bepls.com |

| Use of Green Solvents (e.g., water, PEG-400) | Reduced environmental impact and toxicity. | researchgate.netbepls.com |

| Multi-component Reactions | Increased efficiency by combining multiple synthetic steps into a single operation. bepls.com | bepls.com |

| Reusable Catalysts | Reduced waste and cost. bepls.com | bepls.com |

Exploration of Unconventional Reactivity and Transformation Pathways

To expand the chemical space around this compound and discover novel derivatives with unique properties, researchers can explore unconventional reactivity and transformation pathways. This involves moving beyond traditional functionalization strategies and investigating novel methods for modifying the core scaffold.

Late-Stage Functionalization: Developing methods for the selective functionalization of the adamantyl cage or the thiazole ring in the final stages of the synthesis would allow for the rapid generation of a diverse library of analogs. This could involve C-H activation strategies to introduce new substituents at specific positions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This technology could be employed to access novel adamantyl-thiazole derivatives through previously inaccessible reaction pathways.

Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability. The synthesis of this compound and its derivatives could be adapted to flow chemistry to enhance efficiency and reproducibility.

Expansion of Theoretical Models for Predictive Chemistry

Computational chemistry and theoretical models play a crucial role in understanding the structure, properties, and reactivity of molecules. Expanding the theoretical models for adamantyl-thiazole systems can provide valuable insights that guide experimental work.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can be used to accurately predict the electronic structure, spectroscopic properties, and reactivity of this compound. This information can help in understanding its chemical behavior and in designing new reactions.

Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the conformational flexibility of the adamantyl-thiazole scaffold and its interactions with biological targets such as proteins and enzymes. This can aid in the rational design of more potent and selective inhibitors.

QSAR (Quantitative Structure-Activity Relationship) Studies: By developing QSAR models that correlate the structural features of adamantyl-thiazole derivatives with their biological activities, researchers can gain a better understanding of the key molecular determinants of efficacy. These models can then be used to predict the activity of new, unsynthesized compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Adamantyl)-2-methylthiazole, and how do reaction conditions influence yield?

- The synthesis of adamantyl-thiazole derivatives often employs two primary methods: Suzuki-Miyaura coupling and Hantzsch condensation . For example, 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles can be synthesized via Suzuki coupling between 4-(adamant-1-yl)phenylboronic esters and thiazole bromides, yielding ~17% over five steps. Alternatively, Hantzsch condensation of thiobenzamide with α-bromoketones offers higher yields (~25%) and simpler purification . Key factors include solvent choice (e.g., DMSO for cyclization), temperature control (reflux conditions), and catalyst selection (e.g., Pd catalysts for coupling).

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation relies on NMR spectroscopy (¹H/¹³C for substituent patterns), IR spectroscopy (to identify functional groups like C=S or C-N), and X-ray crystallography (for absolute configuration). For example, crystal structures of related adamantyl-triazolo-thiadiazoles reveal π–π stacking and hydrogen-bonding interactions critical for stability . Purity is assessed via HPLC or TLC , while elemental analysis validates stoichiometry .

Q. What biological targets are associated with adamantyl-thiazole derivatives?

- Adamantyl groups enhance lipophilicity and binding to hydrophobic enzyme pockets. Preliminary studies on analogous compounds (e.g., 4-(1-adamantyl)-1,3-thiazol-2-amine) suggest activity against viral proteases and cancer-related kinases. Target identification often involves molecular docking and enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve scalability and reduce byproducts?

- Comparative studies show that Hantzsch condensation outperforms Suzuki coupling in scalability due to cheaper reagents and fewer steps. For instance, modifying oxidation conditions (e.g., O₂ bubbling for adamantane-1-carboxylic acid synthesis) increases yields from 17% to 25% . Byproduct reduction requires strict control of POCl3 stoichiometry in cyclization steps and inert atmospheres to prevent oxidation .

Q. What structural features of this compound drive its bioactivity, and how can SAR studies be designed?

- The adamantyl moiety contributes steric bulk for target engagement, while the thiazole ring enables π-stacking with aromatic residues. Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., replacing methyl with hydroxymethyl or amino groups) and assess potency via IC50 assays . Evidence from analogous compounds (e.g., 4-(1-Adamantyl)-2-aminothiazole) highlights the importance of electron-donating groups for antimicrobial activity .

Q. What computational methods are effective in predicting binding modes and pharmacokinetic properties?

- Docking simulations (AutoDock Vina, Schrödinger Suite) model interactions with targets like HIV-1 protease. For example, triazolo-thiadiazole derivatives show binding affinity via fluorine-mediated hydrogen bonds . ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and CYP450 interactions, which are critical for optimizing bioavailability .

Q. How do researchers resolve contradictions in reported biological data for adamantyl-thiazoles?

- Discrepancies may arise from divergent assay conditions (e.g., cell lines, incubation times). A 2023 study on triazolo-thiadiazoles found that antiviral activity varied by >50% between Vero and HEK293 cells . Standardizing protocols (e.g., uniform ATP levels in kinase assays) and validating results across multiple labs are essential .

Q. What challenges arise in analyzing impurities or degradation products of this compound?

- Low solubility in aqueous media complicates HPLC-MS analysis , requiring acetonitrile/THF gradients. Degradation studies under acidic conditions (pH 3–5) reveal hydrolytic cleavage of the thiazole ring, detectable via LC-QTOF .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.